2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-9-13(2)21-18(20-12)25-15-5-4-8-22(11-15)17(23)14-6-7-16(24-3)19-10-14/h6-7,9-10,15H,4-5,8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOCMYNSVOEJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CN=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the use of reductive amination or cyclization reactions.
Attachment of the Methoxypyridine Group: The methoxypyridine moiety is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with a suitable methoxypyridine derivative.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring, which is typically achieved through a condensation reaction involving the piperidine-methoxypyridine intermediate and a suitable pyrimidine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new
Biological Activity
2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine (CAS Number: 2379977-11-2) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of 2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is with a molecular weight of 328.4 g/mol. The structure includes a pyrimidine ring substituted with a piperidine moiety and a methoxypyridine carbonyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₄O₃ |
| Molecular Weight | 328.4 g/mol |
| CAS Number | 2379977-11-2 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Potential
Research indicates that derivatives of pyrimidine and piperidine exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, particularly enzymes involved in cancer pathways.
- Mechanism of Action : The compound is believed to inhibit specific kinases or other proteins that play critical roles in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells.
- Case Studies : In vitro studies have demonstrated that similar compounds show antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. For instance, triazolopyrimidine derivatives have been shown to induce G0/G1 phase arrest and apoptosis in melanoma cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The interaction with bacterial enzymes may disrupt cell wall synthesis or function, leading to bacterial death.
- Research Findings : In comparative studies, similar compounds have exhibited stronger antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) .
Neuroprotective Effects
Given the presence of the methoxypyridine moiety, there is potential for neuroprotective applications:
- Mechanism : It may interact with neurotransmitter receptors or inhibit acetylcholinesterase, leading to enhanced cholinergic signaling.
- Studies : Research into piperazine derivatives has shown inhibition of acetylcholinesterase, suggesting that this compound could have similar effects .
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
- Formation of the piperidine ring through cyclization.
- Acylation with 6-methoxypyridine-3-carbonyl chloride.
- Final coupling with pyrimidine derivatives.
Research Applications
The compound is being explored for:
- Medicinal Chemistry : As a potential drug candidate for cancer and neurodegenerative diseases.
- Biochemical Probes : To study interactions with biological macromolecules.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Similarity Metrics: The target compound’s closest known analogue, 4-Methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine dihydrochloride, has a low similarity score (0.60), suggesting significant structural divergence .
- Synthetic Feasibility : High yields (e.g., 84% for triazolopyrimidines in ) indicate that related compounds can be efficiently synthesized, but the target’s complexity may require optimized conditions .
- Biological Activity: No direct data are available for the target compound. However, pyrimidine derivatives with piperidine or methoxy groups are often explored as kinase inhibitors or antimicrobial agents, suggesting plausible avenues for future study.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by coupling with the pyrimidine moiety. Key steps include:
- Step 1 : Activation of 6-methoxypyridine-3-carboxylic acid to form the carbonyl chloride.
- Step 2 : Coupling with piperidin-3-ol under basic conditions (e.g., DIPEA in DCM).
- Step 3 : Oxy-functionalization of the pyrimidine ring via nucleophilic substitution.
- Characterization : Intermediates are validated using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Purity is confirmed via HPLC with UV detection at 254 nm .
Q. How is the structural integrity of the compound confirmed in complex matrices (e.g., biological samples)?
- Methodology : Advanced spectroscopic techniques are employed:
- LC-MS/MS : Quantifies the compound in biological fluids using isotopically labeled internal standards.
- X-ray crystallography : Resolves ambiguous NOE (Nuclear Overhauser Effect) signals in NMR data, especially for stereochemical confirmation of the piperidine ring .
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodology :
- Kinase inhibition assays : Test against EGFR or HER2 kinases using fluorescence-based ADP-Glo™ kits.
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo pharmacological activities be resolved?
- Methodology :
- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (using liver microsomes), and plasma protein binding.
- Metabolite identification : Use UPLC-QTOF-MS to detect active or inhibitory metabolites.
- Dose optimization : Adjust dosing regimens based on allometric scaling from animal models .
Q. What strategies optimize the synthetic yield of the piperidine-pyrimidine hybrid structure?
- Methodology :
- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
- Microwave-assisted synthesis : Reduces reaction time for coupling steps (e.g., from 12 hours to 30 minutes).
- By-product analysis : Use GC-MS to identify and suppress side reactions (e.g., over-oxidation) .
Q. How do structural modifications to the pyrimidine ring affect target selectivity?
- Methodology :
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with substituents at positions 4 and 6 of the pyrimidine ring.
- Computational docking : Predict binding affinities to kinases (e.g., using AutoDock Vina) and validate via SPR (Surface Plasmon Resonance).
- Example SAR findings:
- 4,6-Dimethyl groups : Enhance hydrophobic interactions with kinase ATP pockets.
- Methoxy substitution : Reduces off-target effects on cytochrome P450 enzymes .
Q. What analytical techniques resolve spectral overlaps in NMR data for this compound?
- Methodology :
- 2D NMR (COSY, HSQC, HMBC) : Assigns proton and carbon signals in crowded regions (e.g., piperidine δ 2.5–3.5 ppm).
- Variable-temperature NMR : Resolves conformational exchange broadening in the pyrimidine ring .
Data Contradiction Analysis
Q. How to address discrepancies between computational binding predictions and experimental IC values?
- Methodology :
- Free energy perturbation (FEP) : Refines docking scores by accounting for solvation and entropy effects.
- Cryo-EM or X-ray crystallography : Validates binding poses in enzyme-ligand complexes.
- Statistical modeling : Apply Bayesian inference to correlate in silico and in vitro data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
